Pim-1/2 kinase inhibitor 2
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Overview
Description
Pim-1/2 kinase inhibitor 2 is a compound designed to inhibit the activity of Pim-1 and Pim-2 kinases. These kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and differentiation. Overexpression of Pim kinases has been linked to various cancers, including prostate cancer, leukemia, and lymphoma . By inhibiting these kinases, this compound has the potential to serve as a therapeutic agent in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1/2 kinase inhibitor 2 involves several steps. One common synthetic route includes the use of quinoxaline derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
Pim-1/2 kinase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with enhanced inhibitory activity against Pim kinases. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Pim-1/2 kinase inhibitor 2 has a wide range of scientific research applications:
Mechanism of Action
Pim-1/2 kinase inhibitor 2 exerts its effects by competitively binding to the ATP-binding site of Pim-1 and Pim-2 kinases. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that promote cell survival and proliferation . The primary molecular targets include the Janus kinase-signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways .
Comparison with Similar Compounds
Similar Compounds
INCB053914: A novel pan-Pim kinase inhibitor that shows promise in combination with other anticancer agents.
PIM1/2 Kinase Inhibitor VI: A thiazolidinedione compound that acts as a potent ATP-competitive inhibitor against Pim-1 and Pim-2 kinases.
Uniqueness
Pim-1/2 kinase inhibitor 2 is unique in its dual inhibitory activity against both Pim-1 and Pim-2 kinases, making it a versatile tool in cancer research and therapy. Its ability to target multiple kinases simultaneously offers a broader spectrum of anticancer activity compared to inhibitors that target only one kinase .
Properties
Molecular Formula |
C25H19ClN4O3 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-(6-chloro-2-morpholin-4-ylquinolin-3-yl)-6-(3-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H19ClN4O3/c26-17-4-5-22-16(10-17)12-20(24(28-22)30-6-8-33-9-7-30)19-13-23(29-25(32)21(19)14-27)15-2-1-3-18(31)11-15/h1-5,10-13,31H,6-9H2,(H,29,32) |
InChI Key |
AUUYQWHEYJWZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C3C=C(C=CC3=N2)Cl)C4=C(C(=O)NC(=C4)C5=CC(=CC=C5)O)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.